molecular formula C14H12BrClOS B6223817 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene CAS No. 2763750-97-4

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B6223817
CAS No.: 2763750-97-4
M. Wt: 343.7
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Description

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that features a bromine atom, a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps, including halogenation, etherification, and thiolation reactions. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation. The methoxy group can be introduced via a Williamson ether synthesis, and the methylsulfanyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfonyl)benzene
  • 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylthio)benzene
  • 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Uniqueness

This compound is unique due to the presence of both a methylsulfanyl group and a chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules.

Properties

CAS No.

2763750-97-4

Molecular Formula

C14H12BrClOS

Molecular Weight

343.7

Purity

95

Origin of Product

United States

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